molecular formula C19H31NO B4022152 N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide

N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide

Cat. No.: B4022152
M. Wt: 289.5 g/mol
InChI Key: RQKSSTCPQOPDDF-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its rigid, cage-like framework, which imparts distinct physical and chemical properties The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide typically involves the functionalization of adamantane derivatives. One common approach is the alkylation of adamantane with appropriate reagents to introduce the desired substituents. For instance, the reaction of 1-adamantylacetic acid with cyclohexanecarboxylic acid chloride in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale chemical reactions under controlled conditions. The use of catalysts, such as trifluoromethanesulfonic acid, can facilitate the acylation reactions required to produce this compound in high yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield hydroxylated adamantane derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as:

Uniqueness

N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of the adamantyl group with the cyclohexanecarboxamide moiety. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h13-17H,2-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKSSTCPQOPDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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